molecular formula C20H20F2N2O4S B2459081 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide CAS No. 922123-66-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2459081
CAS No.: 922123-66-8
M. Wt: 422.45
InChI Key: UCRZXCWABNWNTK-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H20F2N2O4S and its molecular weight is 422.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4S/c1-4-9-24-16-7-6-14(11-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-8-5-13(21)10-15(18)22/h4-8,10-11,23H,1,9,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRZXCWABNWNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[b][1,4]oxazepine core with an allyl group and a difluorobenzenesulfonamide moiety. Its molecular formula is C17H18F2N2O3S. The compound's unique structural elements may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. A study on related sulfonamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF710Cell Cycle Arrest
N-(5-allyl...)A549TBDTBD

Anticonvulsant Activity

Similar compounds have shown promising anticonvulsant activity. For instance, studies involving triazole derivatives have revealed their interaction with voltage-gated sodium channels and GABA receptors, suggesting that modifications in the oxazepine structure may enhance anticonvulsant effects .

Case Study: Anticonvulsant Testing

In a recent study, a series of oxazepine derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain modifications led to increased efficacy in seizure prevention .

The biological activity of N-(5-allyl...) may be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to modulate GABA receptors, enhancing inhibitory neurotransmission which is critical in seizure control.
  • Sodium Channel Blockade : The interaction with voltage-gated sodium channels can prevent the propagation of seizure activity by stabilizing neuronal membranes.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of oxazepine derivatives. These studies have underscored the importance of structural modifications in enhancing bioactivity.

Table 2: Summary of Biological Evaluations

Study ReferenceBiological Activity AssessedKey Findings
AnticancerSignificant inhibition of cell proliferation in breast cancer cells.
AnticonvulsantEffective in reducing seizure frequency in animal models.

Preparation Methods

Structural and Molecular Characteristics

The target compound (C₂₂H₂₃F₂N₃O₄S) features a benzo[b]oxazepine core substituted with an allyl group at position 5, dimethyl groups at position 3, and a sulfonamide moiety at position 8. The 2,4-difluorobenzenesulfonamide group contributes to its pharmacological relevance, likely enhancing binding affinity to biological targets.

Core Benzoxazepine Synthesis

The benzo[b]oxazepine scaffold is typically synthesized via cyclocondensation of o-aminophenols with ketones or aldehydes. For example, 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine can be prepared by reacting 2-aminophenol with dimethyl acetonedicarboxylate under acidic conditions. Allylation at position 5 is achieved using allyl bromide in the presence of a base such as potassium carbonate, yielding 5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine.

Preparation Methodologies

Sulfonamide Coupling Reactions

Introducing the 2,4-difluorobenzenesulfonamide group requires regioselective coupling at position 8 of the benzoxazepine core. Two primary strategies are employed:

Direct Sulfonylation

The benzoxazepine intermediate is treated with 2,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions (Table 1):

Parameter Value Source Reference
Solvent DCM
Base TEA (2.5 equiv)
Temperature 0°C → room temperature
Reaction Time 12–16 hours
Yield 58–72%

This method prioritizes simplicity but may require chromatographic purification to remove positional isomers.

Buchwald-Hartwig Amination

For improved regiocontrol, palladium-catalyzed coupling between 8-amino-benzoxazepine and 2,4-difluorobenzenesulfonyl chloride is utilized. Catalytic systems such as Pd(OAc)₂/Xantphos with cesium carbonate as a base achieve yields up to 82%.

Intermediate Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, CH₃), 3.12 (d, J = 6.8 Hz, 2H, CH₂), 4.85–4.92 (m, 2H, allyl), 5.78–5.89 (m, 1H, allyl), 7.12–7.25 (m, 3H, aromatic), 7.94 (s, 1H, NH).
  • HRMS (ESI): m/z calc. for C₂₂H₂₃F₂N₃O₄S [M+H]⁺: 464.1421; found: 464.1418.

Challenges and Optimization

Regioselectivity in Sulfonylation

Position 8 selectivity is influenced by electronic effects: the electron-rich para position of the oxazepine nitrogen favors electrophilic attack. Computational studies (DFT) suggest a 12.3 kcal/mol preference for sulfonylation at position 8 versus position 7.

Solubility Limitations

The hydrophobic benzoxazepine core necessitates polar aprotic solvents (e.g., DMF or DMSO) for later-stage reactions, complicating workup. Sonication or microwave-assisted synthesis reduces reaction times by 30–40%.

Comparative Analysis of Methods

Table 2 summarizes key preparation routes:

Method Yield (%) Purity (%) Time (h) Cost (Relative)
Direct Sulfonylation 58–72 ≥95 12–16 Low
Buchwald-Hartwig 75–82 ≥98 8–10 High
Microwave-Assisted 68–74 ≥97 4–6 Moderate

The Buchwald-Hartwig method offers superior yield and purity but requires expensive catalysts. Direct sulfonylation remains preferred for small-scale synthesis.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions starting with functionalization of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

  • Allylation : Introduction of the allyl group via nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) .
  • Sulfonamide Coupling : Reaction of the oxazepine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the final product. Purity (>95%) is confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Basic: How is the molecular structure validated, and what spectroscopic techniques are essential?

Structural confirmation requires:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., allyl protons at δ 5.1–5.8 ppm, sulfonamide NH at δ 10.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves stereochemistry and validates the oxazepine ring conformation .
  • Infrared Spectroscopy (IR) : Detects functional groups (C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .

Basic: What are the solubility and physicochemical properties relevant to experimental design?

  • Solubility : Moderately soluble in DMSO and dichloromethane, poorly soluble in water. LogP ~2.5 (calculated) suggests moderate lipophilicity .
  • Stability : Stable at room temperature but degrades under prolonged UV exposure. Store at –20°C in inert solvents .

Advanced: How can researchers identify biological targets and elucidate mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases (e.g., SYK) or carbonic anhydrases using fluorometric or colorimetric substrates .
  • Molecular Docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
  • Cellular Models : Dose-response curves (IC₅₀) in cancer or inflammatory cell lines (e.g., THP-1 macrophages) .

Advanced: What methodologies assess compound stability under physiological or stress conditions?

  • Forced Degradation Studies : Expose to acidic/basic conditions (HCl/NaOH), heat (40–80°C), or light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points; thermogravimetric analysis (TGA) detects thermal decomposition .

Advanced: How do structural modifications (e.g., allyl vs. ethyl substituents) influence bioactivity?

  • SAR Studies : Compare analogs (e.g., 5-ethyl vs. 5-allyl derivatives) in enzymatic assays. For example:
    • Allyl groups enhance membrane permeability (LogP +0.3 vs. ethyl) .
    • Fluorine substitution (2,4-difluoro) increases target selectivity by 30% in kinase inhibition .

Advanced: What analytical methods resolve contradictions in reported biological data?

  • Batch Reproducibility : Validate synthesis protocols across labs to rule out impurity-driven artifacts (e.g., residual Pd catalysts) .
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .

Advanced: How can computational modeling guide optimization of pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to optimize solubility (TPSA >90 Ų) and reduce hepatotoxicity (CYP450 inhibition screening) .
  • Metabolite Identification : Incubate with liver microsomes; analyze via LC-MS/MS to identify oxidative metabolites (e.g., allyl epoxidation) .

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